Quinoxaline-2,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline-2,8-diol is a heterocyclic compound that belongs to the quinoxalinone family. This compound is characterized by a quinoxaline ring system with a hydroxyl group attached to the 8th position. Quinoxalinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxaline-2,8-diol typically involves the cyclization of o-phenylenediamine with a suitable dicarbonyl compound. One common method is the condensation of o-phenylenediamine with glyoxal under acidic conditions, followed by oxidation to introduce the hydroxyl group at the 8th position . Another approach involves the use of 2-nitroaniline as a starting material, which undergoes reduction and subsequent cyclization to form the quinoxalinone core .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Quinoxaline-2,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoxalinone derivatives with different oxidation states.
Reduction: The compound can be reduced to form dihydroquinoxalinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxalinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Quinoxaline-2,8-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Quinoxaline-2,8-diol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 8th position allows the compound to form hydrogen bonds with biological macromolecules, enhancing its binding affinity . The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Another hydroxylated quinoline derivative with similar biological activities.
3,4-Dihydroquinolin-2-one: A related compound with a dihydroquinoline core.
Uniqueness
Quinoxaline-2,8-diol is unique due to its specific substitution pattern and the presence of the hydroxyl group at the 8th position, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
8-hydroxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H6N2O2/c11-6-3-1-2-5-8(6)10-7(12)4-9-5/h1-4,11H,(H,10,12) |
InChI Key |
GTILVJOSRGCKTG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)NC(=O)C=N2 |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=O)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.